Synthetic Lethality in BRCA2-Deficient Cells
YU238259 demonstrates a marked and quantitative differential cytotoxicity between BRCA2-deficient and BRCA2-proficient cells, a key hallmark of its synthetic lethal mechanism. This differential is not observed with general DNA-damaging chemotherapeutics like cisplatin or etoposide, which exhibit similar cytotoxicity across genotypes [1]. The compound is lethal to BRCA2-/- PEO1 cells (LD50 = 8.7 μM) but shows minimal toxicity against isogenic BRCA2+/+ PEO1 cells (LD50 > 100 μM), a differential of over 11-fold .
| Evidence Dimension | Cytotoxicity (LD50) |
|---|---|
| Target Compound Data | LD50 = 8.7 μM in BRCA2-/- cells |
| Comparator Or Baseline | LD50 > 100 μM in BRCA2+/+ cells |
| Quantified Difference | > 11-fold increase in sensitivity in BRCA2-/- background |
| Conditions | Isogenic PEO1 ovarian cancer cell line model with and without BRCA2 knockout; treatment duration unspecified in vendor data. |
Why This Matters
This quantifiable difference establishes YU238259 as a specific tool for studying BRCA2-dependent synthetic lethality, enabling researchers to select this compound over non-specific agents for targeted investigations.
- [1] Stachelek GC, et al. YU238259 Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors. Mol Cancer Ther. 2015;14(10):2256-2264. doi:10.1158/1535-7163.MCT-15-0057 View Source
